![molecular formula C14H18O B2791844 [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287285-75-8](/img/structure/B2791844.png)
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as Dibenzocyclooctadiene lignan compound, is a natural product that has been found to have various biological activities. It is derived from Schisandra chinensis, a plant commonly used in traditional Chinese medicine. In recent years, this compound has gained attention due to its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol have been extensively studied. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have anti-cancer properties, which can potentially be used in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments is its natural origin. It is derived from Schisandra chinensis, which makes it a natural product that can potentially be used in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited availability. It can be difficult to obtain large quantities of the compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of new drugs based on this compound. It has been found to have potential therapeutic applications in treating various diseases, and further research can potentially lead to the development of new drugs. Another area of research is the study of the mechanism of action of this compound. Further research can help us better understand how this compound exerts its therapeutic effects, which can potentially lead to the development of new drugs. Finally, research can also focus on the synthesis of this compound, which can potentially lead to the development of new methods for synthesizing natural products.
Métodos De Síntesis
The synthesis of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be achieved through various methods. One of the most commonly used methods involves the extraction of the compound from Schisandra chinensis. This method involves the use of solvents, such as ethanol or methanol, to extract the compound from the plant material. Another method involves the chemical synthesis of the compound, which requires the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol have been extensively studied in recent years. Several scientific studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGTIUCSIEPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)

![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)
![4-(3-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2791779.png)
![1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol](/img/structure/B2791780.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2791781.png)

![2-[5-(4-benzylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2791784.png)